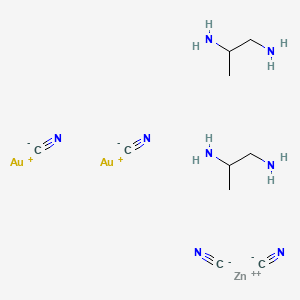
Zinc diisopropylenediamine gold cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc diisopropylenediamine gold cyanide is a complex compound that combines zinc, diisopropylenediamine, gold, and cyanide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc diisopropylenediamine gold cyanide typically involves the reaction of zinc cyanide with diisopropylenediamine and gold cyanide. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as mixing, heating, and purification to obtain the desired compound in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc diisopropylenediamine gold cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the constituent metals.
Reduction: Reduction reactions can convert the compound into its elemental forms or other reduced species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various ligands. The reactions may require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include different oxidation states of zinc and gold, as well as various substituted complexes.
Applications De Recherche Scientifique
Zinc diisopropylenediamine gold cyanide has several scientific research applications, including:
Chemistry: The compound is used in studies related to coordination chemistry, where researchers investigate the bonding and properties of metal complexes.
Biology: In biological research, the compound may be used to study the interactions of metal complexes with biological molecules and their potential therapeutic applications.
Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: In industrial applications, this compound may be used in processes such as catalysis, electroplating, and materials science.
Mécanisme D'action
The mechanism of action of zinc diisopropylenediamine gold cyanide involves its interaction with molecular targets and pathways in various applications. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical and biological properties. The specific pathways involved depend on the context of its use, such as in catalysis or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zinc diisopropylenediamine gold cyanide include other metal cyanide complexes, such as:
- Zinc cyanide
- Gold cyanide
- Copper cyanide
- Silver cyanide
Uniqueness
This compound is unique due to its combination of zinc, diisopropylenediamine, and gold cyanide, which imparts distinct chemical properties and potential applications. The presence of diisopropylenediamine as a ligand can influence the stability, reactivity, and overall behavior of the compound compared to other metal cyanide complexes.
Propriétés
Numéro CAS |
67906-13-2 |
|---|---|
Formule moléculaire |
C10H20Au2N8Zn |
Poids moléculaire |
711.6 g/mol |
Nom IUPAC |
zinc;gold(1+);propane-1,2-diamine;tetracyanide |
InChI |
InChI=1S/2C3H10N2.4CN.2Au.Zn/c2*1-3(5)2-4;4*1-2;;;/h2*3H,2,4-5H2,1H3;;;;;;;/q;;4*-1;2*+1;+2 |
Clé InChI |
SMNPHTNWUZSWDW-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N.CC(CN)N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Zn+2].[Au+].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


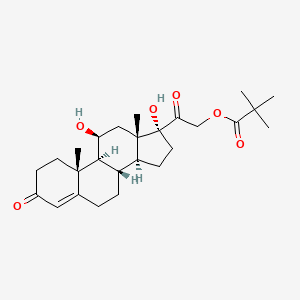
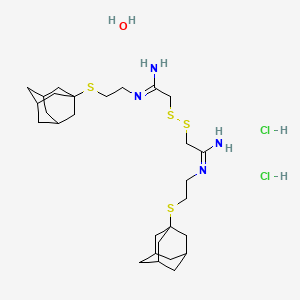
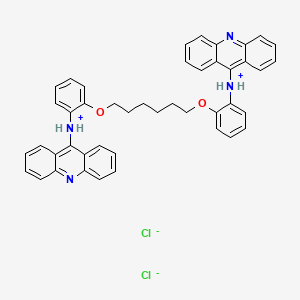

![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)

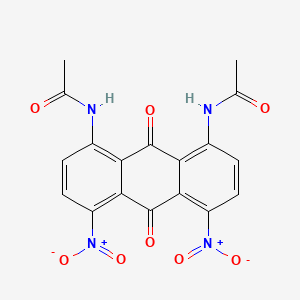

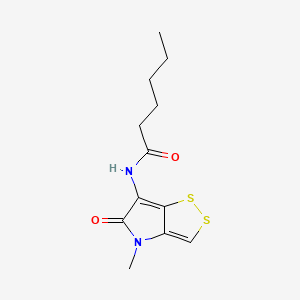
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)

